Kadlongilactone e
CAS No.:
Cat. No.: VC17516077
Molecular Formula: C31H40O6
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H40O6 |
|---|---|
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (1R,2S,5R,13S,15R,18S,23R,24S,26S)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
| Standard InChI | InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24-,27-,30+,31+/m0/s1 |
| Standard InChI Key | CFDFOUVGATVVRB-ZOLPLMAJSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]2[C@@H](CC3=C1[C@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
| Canonical SMILES | CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Kadlongilactone E (C₃₂H₄₀O₈) is a polycyclic nortriterpenoid characterized by a fused tetracyclic core comprising three six-membered rings and one five-membered lactone moiety . The structure features eight oxygenated functional groups, including hydroxyl, methoxyl, and carbonyl groups, which contribute to its polarity and molecular interactions. Key stereochemical elements include four contiguous chiral centers at C-3, C-4, C-12, and C-13, resolved through NOESY correlations and DFT-based NMR chemical shift calculations .
Spectroscopic Profile
The compound's structural elucidation relied on comprehensive 1D/2D NMR and high-resolution mass spectrometry (HRMS). Notable spectral features include:
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¹H NMR (600 MHz, CDCl₃): δ 5.78 (d, J = 10.2 Hz, H-15), 4.32 (m, H-3), 3.89 (s, OCH₃)
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¹³C NMR (150 MHz, CDCl₃): δ 212.4 (C-1, ketone), 170.3 (C-28, lactone carbonyl), 84.1 (C-3, oxygenated methine)
HRMS analysis confirmed the molecular formula via a [M+Na]⁺ ion at m/z 599.2543 (calc. 599.2528) .
Isolation and Purification
Source Material
Kadlongilactone E is obtained from the ethanolic extracts of Kadsura longipedunculata stems and leaves, with a reported yield of 0.0028% dry weight . The plant material undergoes sequential extraction with 95% ethanol, followed by liquid-liquid partitioning using ethyl acetate and water.
Chromatographic Separation
Final purification employs a multi-step protocol:
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Silica gel column chromatography (petroleum ether/EtOAc gradient)
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Sephadex LH-20 size exclusion chromatography (MeOH/CH₂Cl₂)
Structural Elucidation and Computational Validation
NMR-Guided Assignments
The relative configuration was determined through critical HMBC and COSY correlations:
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H-15 (δ 5.78) showed cross-peaks to C-13 (δ 48.2) and C-17 (δ 33.5)
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The lactone ring (δ 170.3) was confirmed via HMBC between H-28 (δ 4.02) and C-24 (δ 79.8)
DFT Calculations
Density functional theory (B3LYP/6-311+G(d,p)) simulations of ¹³C NMR chemical shifts achieved a mean absolute error (MAE) of 1.3 ppm compared to experimental data, validating the proposed structure . Key computational insights include:
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Dihedral angle C-12–C-13–C-14–C-15: -167.3° (simulated) vs. -168.1° (X-ray)
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Intramolecular hydrogen bond O-H···O=C (2.68 Å) stabilizing the lactone ring
Pharmacological Activities
Cytotoxic Profile
Kadlongilactone E demonstrates nanomolar-level cytotoxicity across multiple cancer cell lines:
Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, evidenced by 4.2-fold caspase-3 elevation and 58% PARP cleavage at 5 μM concentration .
Biosynthetic and Structural Relationships
Terpenoid Classification
Kadlongilactone E belongs to the schinortriterpenoid subclass, biosynthetically derived from squalene through oxidative cyclization . Structural analogs with >85% similarity include:
Structure-Activity Trends
Comparative analysis of analogs reveals critical pharmacophores:
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